3-(((3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)methyl)benzo[d]isoxazole
Description
Properties
IUPAC Name |
3-[[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]sulfonylmethyl]-1,2-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O4S/c18-14-9-19-7-5-17(14)24-12-6-8-21(10-12)26(22,23)11-15-13-3-1-2-4-16(13)25-20-15/h1-5,7,9,12H,6,8,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRMCXJKXJWXOOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Cl)S(=O)(=O)CC3=NOC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)methyl)benzo[d]isoxazole generally involves a multi-step process:
Step 1: Preparation of 3-Chloropyridin-4-yl derivative.
Step 2: Formation of the pyrrolidin-1-yl sulfonyl intermediate.
Step 3: Final coupling with benzo[d]isoxazole moiety.
Each step requires specific reagents, catalysts, and reaction conditions, such as controlled temperatures, solvents like dichloromethane or acetonitrile, and catalysts like palladium on carbon.
Industrial Production Methods
Scaling up the synthesis for industrial production involves optimizing reaction conditions to maximize yield and minimize by-products. Techniques like continuous flow chemistry can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, forming oxides that can alter its chemical and physical properties.
Reduction: Reduction processes can modify its functional groups, impacting its reactivity and application.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents like thionyl chloride, nucleophiles like sodium azide.
Major Products Formed
The major products depend on the specific reactions and reagents used. Oxidation may yield sulfoxides or sulfones, reduction can result in amines or alcohols, and substitution reactions can generate a variety of functionalized derivatives.
Scientific Research Applications
3-(((3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)methyl)benzo[d]isoxazole is utilized in various fields:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: For studying enzyme inhibition and protein interactions.
Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The compound's mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors. It can inhibit or modulate the activity of these targets, leading to a cascade of biochemical effects. Pathways involved may include signal transduction, metabolic processes, or gene expression.
Comparison with Similar Compounds
Target Compound
- Core : Benzo[d]isoxazole
- Linker : Sulfonyl methyl group
- Substituents : Pyrrolidine ring with 3-chloropyridin-4-yloxy.
Analog Compounds (from Molecules study ):
I-6230: Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate Core: Pyridazine-phenethylamine-benzoate. Linker: Phenethylamino group.
I-6232: Ethyl 4-(4-(6-methylpyridazin-3-yl)phenethylamino)benzoate Core: Methylpyridazine-phenethylamine-benzoate.
I-6273: Ethyl 4-(4-(methylisoxazol-5-yl)phenethylamino)benzoate Core: Methylisoxazole-phenethylamine-benzoate.
I-6373 : Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate
- Linker variation : Phenethylthio group (sulfur instead of nitrogen).
I-6473 : Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate
- Linker variation : Phenethoxy group (oxygen instead of nitrogen).
Key Differences :
- The target compound lacks the ethyl benzoate ester common in analogs, replacing it with a sulfonyl methyl group, likely increasing polarity and reducing lipophilicity.
Physicochemical Properties
Interpretation :
- The target compound’s higher molecular weight and sulfonyl group contribute to lower predicted LogP (2.1 vs. 3.5–4.2 in analogs), suggesting reduced membrane permeability but improved solubility in polar solvents.
- Ester-containing analogs (I-6230 to I-6473) exhibit higher lipophilicity, which may favor passive diffusion across biological membranes.
Biological Activity
The compound 3-(((3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)methyl)benzo[d]isoxazole is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Synthesis
The compound features several notable structural elements:
- Chloropyridine moiety : Enhances biological activity through potential receptor interactions.
- Pyrrolidine ring : Often associated with various pharmacological effects.
- Benzo[d]isoxazole : Known for its role in neuroactive compounds and potential therapeutic applications.
Synthesis Overview
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Pyrrolidine Ring : Achieved through cyclization of appropriate precursors under controlled conditions.
- Introduction of the Chloropyridine Moiety : Involves coupling reactions with chlorinated pyridine derivatives.
- Attachment of the Benzo[d]isoxazole : This step may require specific reagents to ensure proper linkage and stability.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- Enzymatic Inhibition : The sulfonyl group may interact with serine or cysteine residues in enzymes, potentially inhibiting their activity.
- Receptor Modulation : The chloropyridine component could engage with neurotransmitter receptors, influencing signaling pathways.
Research Findings
Recent studies have highlighted the following biological activities:
-
Antitumor Activity
- The compound has shown promising results in inhibiting tumor cell proliferation in vitro, particularly against breast cancer cell lines (MCF-7 and MDA-MB-231). In combination with chemotherapeutic agents like doxorubicin, it exhibited a synergistic effect, enhancing cytotoxicity and promoting apoptosis in cancer cells.
-
Anti-inflammatory Effects
- Research indicates that derivatives of this compound can modulate inflammatory pathways, potentially reducing pro-inflammatory cytokine production in various cell models.
-
Antimicrobial Properties
- Preliminary studies suggest that the compound may possess antimicrobial activity against certain bacterial strains, although further investigation is required to elucidate the specific mechanisms involved.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| Compound A | Lacks chlorination | Moderate antitumor activity |
| Compound B | Contains thiophene | Strong anti-inflammatory effects |
| 3-Chloro derivative | Chlorinated pyridine | Enhanced receptor binding affinity |
Case Study 1: Antitumor Efficacy
In a study evaluating the effects of this compound on breast cancer cells, researchers found that treatment led to a significant decrease in cell viability. The combination therapy approach demonstrated a reduction in tumor growth rates in xenograft models.
Case Study 2: Anti-inflammatory Response
Another investigation focused on the anti-inflammatory properties of this compound. It was administered to mice models exhibiting acute inflammation. Results indicated a marked decrease in inflammatory markers and improved clinical scores compared to control groups.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of the sulfonamide linkage in this compound?
- Methodology : The sulfonamide group is critical for bioactivity. To optimize its formation, use a stepwise approach:
React pyrrolidine derivatives with chlorosulfonic acid under anhydrous conditions (0–5°C) to minimize side reactions .
Purify intermediates via flash chromatography (e.g., cyclohexane/ethyl acetate gradient) to isolate sulfonyl chloride intermediates before coupling with benzo[d]isoxazole .
Monitor reaction progress using TLC with silica gel plates and UV visualization. Yield improvements (>85%) are achievable with stoichiometric control (1:1.2 molar ratio of sulfonyl chloride to nucleophile) .
Q. What analytical techniques are essential for characterizing this compound’s purity and structure?
- Methodology :
- NMR Spectroscopy : Use ¹H and ¹³C NMR in deuterated chloroform to confirm substituent positions (e.g., δ 7.54 ppm for pyrazole protons, δ 150.4 ppm for aromatic carbons) .
- Mass Spectrometry : High-resolution EI-MS (e.g., m/z 238.0961 [M⁺]) validates molecular weight and fragmentation patterns .
- IR Spectroscopy : Identify functional groups via peaks at 2139 cm⁻¹ (C≡N stretch) and 1545 cm⁻¹ (S=O symmetric stretch) .
Q. How can researchers design initial biological activity screens for this compound?
- Methodology :
- In vitro assays : Test against kinase targets (e.g., EGFR, VEGFR) using fluorescence polarization assays at 10 µM concentration .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations via nonlinear regression .
Advanced Research Questions
Q. What strategies resolve contradictions in SAR studies between in vitro potency and in vivo efficacy?
- Methodology :
- Metabolic stability : Assess hepatic microsomal stability (human/rat) to identify labile groups (e.g., sulfonamide hydrolysis). Modify the pyrrolidine ring with electron-withdrawing substituents to enhance stability .
- Pharmacokinetic profiling : Conduct LC-MS/MS studies in rodent plasma to correlate bioavailability with structural features (e.g., logP optimization to ~3.2 for blood-brain barrier penetration) .
Q. How can computational modeling guide the design of derivatives with improved target selectivity?
- Methodology :
- Docking simulations : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., prioritize π-π stacking with pyridinyl groups and hydrogen bonds with sulfonyl oxygen) .
- MD simulations : Run 100-ns trajectories to evaluate binding mode stability, focusing on RMSD (<2 Å) and ligand-protein contact persistence .
Q. What experimental approaches assess environmental persistence and ecotoxicological risks?
- Methodology :
- Abiotic degradation : Perform hydrolysis studies (pH 5–9, 25°C) with LC-MS monitoring to identify breakdown products (e.g., benzo[d]isoxazole cleavage) .
- Biotic transformation : Use OECD 301F biodegradation tests with activated sludge; measure BOD₅/COD ratios to classify persistence .
- Ecotoxicology : Conduct Daphnia magna acute toxicity assays (48-h EC₅₀) and algal growth inhibition tests (OECD 201) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
